molecular formula C12H16FN3O2 B13213045 tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B13213045
M. Wt: 253.27 g/mol
InChI Key: HPYXKYBDHPPXSU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoropyrimidine moiety, and an azetidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a pyrimidine ring.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced via esterification reactions, where tert-butyl alcohol reacts with the carboxylic acid group on the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate is unique due to the presence of the fluoropyrimidine moiety, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H16FN3O2

Molecular Weight

253.27 g/mol

IUPAC Name

tert-butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16FN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3

InChI Key

HPYXKYBDHPPXSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)F

Origin of Product

United States

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